![molecular formula C18H18ClNO3S B3167363 2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide CAS No. 919023-03-3](/img/structure/B3167363.png)

2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide

Overview

Description

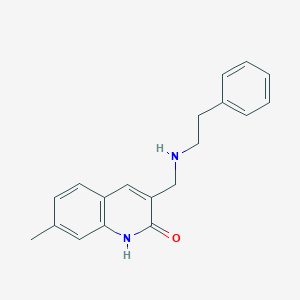

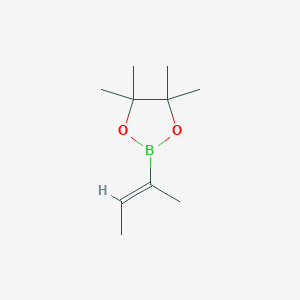

“2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide” is a chemical compound with the molecular formula C18H18ClNO3S and a molecular weight of 363.86 . It is used for proteomics research .

Synthesis Analysis

Benzothiophene derivatives, which include the compound , are synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The synthesis of diverse multisubstituted benzothiophene derivatives was achieved due to the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a heterocyclic compound. It also contains a methoxy group (OCH3) and a benzoyl group (C6H5CO-), which are attached to the benzothiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 363.86 and a molecular formula of C18H18ClNO3S . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Reactions at the Benzylic Position

The compound could undergo reactions at the benzylic position, which could include free radical bromination, nucleophilic substitution, and oxidation .

Industrial Chemistry and Material Science

Thiophene derivatives, such as this compound, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

The compound could be used in the fabrication of organic field-effect transistors (OFETs), which are used in various electronic devices .

Organic Light-Emitting Diodes (OLEDs)

The compound could also be used in the fabrication of organic light-emitting diodes (OLEDs), which are used in display technology .

Photocatalytic Efficiency

This compound could potentially be used to boost photocatalytic efficiency, which is important in various chemical reactions .

Cosmetic Applications

The N-substituted sulfonyloxybenzylamines, which could potentially include this compound, are believed to have the ability to improve the overall appearance of skin, including reversing skin wrinkles, by stimulating collagen production .

Mechanism of Action

Target of Action

The compound contains abenzoyl group and a thiophene ring , which are common structural motifs in many bioactive compounds

Mode of Action

Thebenzoyl group in the compound can undergo acylation reactions , which could potentially lead to changes in the target molecules . The thiophene ring is a bioisostere for a benzene ring and can participate in π-π stacking interactions with aromatic amino acids in proteins .

Biochemical Pathways

Compounds containingbenzoyl groups and thiophene rings have been implicated in various biochemical pathways, including those involving enzyme inhibition and receptor binding

Pharmacokinetics

The presence of thebenzoyl group and the thiophene ring could influence its lipophilicity and membrane permeability , which are key determinants of a compound’s ADME properties .

Result of Action

Compounds containingbenzoyl groups and thiophene rings have been associated with various biological effects, including anti-inflammatory , antibacterial , and anticancer activities

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH , temperature , and the presence of other biomolecules . For instance, the reactivity of the benzoyl group could be influenced by the pH of the environment

properties

IUPAC Name |

2-chloro-N-[3-(4-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S/c1-23-12-8-6-11(7-9-12)17(22)16-13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h6-9H,2-5,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISXWTOZIXITFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-Amino-2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B3167288.png)

![5-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3167308.png)

![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)

![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)

![C-[4-(3,5-Dimethyl-phenyl)-tetrahydro-pyran-4-yl]-methylamine](/img/structure/B3167339.png)

![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B3167344.png)